The synthesis of 5-acetylamino-6-formylamino-3-methyl-d3-uracil can be achieved through various organic synthesis methods. One notable approach involves the acetylation of uracil derivatives followed by formylation. The detailed steps typically include:
This method has been documented in literature focusing on the synthesis of caffeine metabolites, indicating its effectiveness for producing this specific compound on a preparative scale .
The molecular structure of 5-acetylamino-6-formylamino-3-methyl-d3-uracil features a pyrimidine ring characteristic of uracil derivatives. Key structural elements include:
5-Acetylamino-6-formylamino-3-methyl-d3-uracil participates in various chemical reactions typical of nucleobase derivatives:
These reactions underline its instability under certain conditions, which is crucial for understanding its metabolic pathways in humans.
The physical and chemical properties of 5-acetylamino-6-formylamino-3-methyl-d3-uracil include:
These properties are critical for its application in biochemical research and pharmaceutical testing .
5-Acetylamino-6-formylamino-3-methyl-d3-uracil has several scientific applications:
This compound exemplifies the intricate interplay between dietary substances like caffeine and their metabolic byproducts, contributing to ongoing research in pharmacology and toxicology .
5-Acetylamino-6-formylamino-3-methyl-d3-uracil is systematically named as 2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. Its molecular formula is C8H7D3N4O4, with a molecular weight of 229.21 g/mol [3] [7]. The deuterium atoms are specifically incorporated at the methyl group attached to the uracil N-3 position, replacing all three hydrogen atoms. This compound is a stable isotope-labeled analog of the caffeine metabolite AFMU (5-Acetylamino-6-formylamino-3-methyluracil), which has the non-deuterated formula C8H10N4O4 (molecular weight: 226.19 g/mol) [2] [8].
Common synonyms include:
Table 1: Nomenclature and Identifier Summary
Category | Identifier |
---|---|
IUPAC Name | 2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
CAS Number (deuterated) | 1216442-68-0 |
CAS Number (non-deuterated) | 85438-96-6 |
Molecular Formula | C8H7D3N4O4 |
Molecular Weight | 229.21 g/mol |
The d3-labeling in this compound refers to three deuterium atoms replacing protons in the 3-methyl group (–CD3 instead of –CH3). This isotopic modification is strategically designed to maintain biochemical equivalence to non-deuterated AFMU while introducing a mass spectrometric signature for metabolic tracking [3] [7] .
Synthetic routes typically involve:
A key challenge is preventing deuterium loss during synthesis, which can occur under acidic/basic conditions or elevated temperatures. Optimized reactions use neutral pH and temperatures below 60°C to maintain isotopic integrity [5] [7].
Table 2: Key Synthetic Considerations
Parameter | Strategy | Purpose |
---|---|---|
Isotope Source | CD3I or (CD3CO)2O | Introduce –CD3 group |
Reaction Conditions | Neutral pH, <60°C | Minimize deuterium exchange |
Purification | Reverse-phase HPLC | Remove non-deuterated impurities |
UV Spectroscopy: The compound exhibits a λmax at 280–290 nm in aqueous solutions, characteristic of conjugated uracil derivatives. However, it shows instability in basic conditions (pH > 8), where deformylation occurs, shifting λmax to 265 nm [5] [6].
NMR Spectroscopy (DMSO-d6):
Mass Spectrometry:
Table 3: Key Spectroscopic Signatures
Technique | Key Observation | Interpretation |
---|---|---|
UV-Vis (pH 7) | λmax 285 nm | Conjugated uracil chromophore |
1H-NMR | Singlet at δ 8.1 ppm (1H, H–N–CHO) | Formyl proton resonance |
13C-NMR | Quartet at δ 28.5 ppm (JCD = 19 Hz) | –CD3 carbon coupled to deuterium |
HRMS | [M+H]+ m/z 229.21 | Confirms molecular weight |
Physicochemical Properties:
Metabolic Function:
Stability:
Table 4: Deuterated vs. Non-deuterated AFMU Comparison
Property | AFMU-d3 | AFMU (Non-deuterated) | Significance |
---|---|---|---|
Molecular Weight | 229.21 g/mol | 226.19 g/mol | MS differentiation |
1H-NMR Signal (3-methyl) | Absent | Singlet at δ 3.2 ppm | Confirms deuterium incorporation |
DPD Inhibition | IC50 0.8 μM | IC50 0.7 μM | Biochemically equivalent |
Stability in Urine | t½ 8–10 hours (pH 5) | t½ 6–8 hours (pH 5) | Slight stabilization from C–D bonds |
Comprehensive Compound Listing
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3